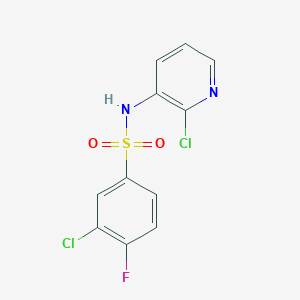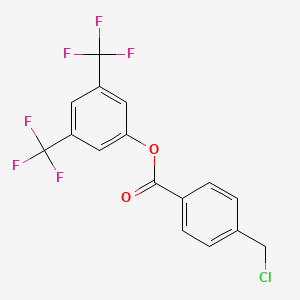
(R)-1-(2-bromo-4-fluorophenyl)ethanol
Overview
Description
®-1-(2-bromo-4-fluorophenyl)ethanol is a chiral compound characterized by the presence of a bromine and a fluorine atom on a phenyl ring, along with a hydroxyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-bromo-4-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone, ®-1-(2-bromo-4-fluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
On an industrial scale, the production of ®-1-(2-bromo-4-fluorophenyl)ethanol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-bromo-4-fluorophenyl)ethanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: ®-1-(2-bromo-4-fluorophenyl)ethanone.
Reduction: ®-1-(2-bromo-4-fluorophenyl)ethane.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
®-1-(2-bromo-4-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and chiral recognition.
Industry: It can be used in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-bromo-4-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-bromo-4-chlorophenyl)ethanol
- ®-1-(2-bromo-4-methylphenyl)ethanol
- ®-1-(2-bromo-4-nitrophenyl)ethanol
Uniqueness
®-1-(2-bromo-4-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(1R)-1-(2-bromo-4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYZIWSUVOQESX-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3042933.png)





![(Z)-3-[5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042943.png)
![1-{[1-[2-hydroxy-3-(1H-indol-1-yl)propyl]tetrahydropyridin-4(2H)-yl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B3042944.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate](/img/structure/B3042946.png)
![(Z)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042952.png)
![[(E)-(5-methyl-2-propan-2-ylidenecyclohexylidene)amino] 2,6-difluorobenzoate](/img/structure/B3042953.png)
![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B3042954.png)
![4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3042955.png)
